molecular formula C13H21N3O2 B2389443 N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide CAS No. 1788842-96-5

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide

Cat. No.: B2389443
CAS No.: 1788842-96-5
M. Wt: 251.33
InChI Key: FDDSMENWPPQKSX-UHFFFAOYSA-N
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Description

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxy group, dimethylpyrimidinyl moiety, and a methylbutanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide.

    Formation of the Amide Bond: The final step involves the reaction of the pyrimidine derivative with 3-methylbutanoyl chloride in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-4-phenylbutanamide
  • N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide
  • N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide

Uniqueness

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy and methylbutanamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-6-18-13-14-9(4)12(10(5)15-13)16-11(17)7-8(2)3/h8H,6-7H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDSMENWPPQKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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